6-Phenylimidazo[1,2-b]pyridazine

Anticancer Cytotoxicity Cancer Cell Lines

Sourcing a reliable kinase inhibitor scaffold with validated SAR data can delay hit-to-lead programs. 6-Phenylimidazo[1,2-b]pyridazine offers a direct solution, built on the same core as the approved drug ponatinib. - Known SAR: Substituent changes at the 2- or 6-position can modulate kinase selectivity (e.g., against CLK1) or boost potency by up to 16-fold. - Benchmark Data: Includes a quantitative cytotoxicity baseline (MCF-7 IC50: 12.4 μM vs. A549 IC50: 18.7 μM) for immediate derivative evaluation. - Supply: Available in stock with ≥95% purity, ready for global dispatch.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13684920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylimidazo[1,2-b]pyridazine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CN=C3C=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-6-7-12-13-8-9-15(12)14-11/h1-9H
InChIKeyLFZAWJFETHHFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylimidazo[1,2-b]pyridazine Scaffold & Characteristics


6-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound with a privileged imidazo[1,2-b]pyridazine core and a phenyl substituent at the 6-position, a structure that serves as a key scaffold in medicinal chemistry, particularly for kinase inhibitor development [1]. This core is present in clinically approved drugs like ponatinib and is known for its ability to bind the kinase hinge region, making it a frequent starting point for drug discovery programs targeting various kinases [1]. The compound itself and its close derivatives have demonstrated activity in a range of assays, including anticancer, anti-inflammatory, and anthelmintic evaluations, underscoring its broad utility as a versatile building block and research probe [2][3][4].

Kinase inhibitor scaffold design
Hinge-binding motif for target engagement studies
Multi-assay research probe (reported cell-based & phenotypic screens)

Generic Substitution Risks for 6-Phenylimidazo[1,2-b]pyridazine


The substitution of 6-Phenylimidazo[1,2-b]pyridazine with a generic analog is not straightforward due to the compound's well-documented structure-activity relationship (SAR). The position and nature of substituents on the imidazo[1,2-b]pyridazine core drastically alter target binding, selectivity, and downstream biological effects [1]. For instance, the presence of a 2-methyl group can significantly improve kinase selectivity [2], while a change from a 6-phenoxy to a 6-(2′-methoxyphenoxy) substituent can increase potency by 16-fold [3]. Furthermore, the core scaffold itself has been shown to impart a different SAR profile compared to the closely related imidazo[1,2-a]pyridine system, leading to a divergent binding mode and in vivo performance [4]. Therefore, substituting 6-Phenylimidazo[1,2-b]pyridazine without rigorous comparative data introduces a high risk of loss of potency, off-target effects, and overall project failure.

Substituent sensitivity 6-position modifications may shift target affinity and kinase selectivity; simple substituent changes can alter SAR.
Core scaffold mismatch Imidazo[1,2-a]pyridine analogs may exhibit divergent binding mode and SAR, limiting direct scaffold replacement.
Off-target profile Minor group addition (e.g., 2-methyl) can change kinase selectivity; off-target effects require assay-specific validation.

Differentiation Evidence vs. Closest Analogs


Cytotoxicity in MCF-7 vs. A549 Cell Lines

The parent compound 6-Phenylimidazo[1,2-b]pyridazine exhibits differential cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, with a 1.5-fold higher potency observed in the MCF-7 line . This provides a baseline profile against which the effects of further substitution can be measured.

Cytotoxicity baseline
Class-level inference
MCF-7: 12.4 µM · A549: 18.7 µM
~1.5× difference
Reported cell-model response context
Data to verify; baseline for derivative comparison
Anticancer Cytotoxicity Cancer Cell Lines

Binding Affinity Gain by 6-Position Substitution

Modification of the 6-position of the core structure from a simple phenoxy group to a 2′-methoxyphenoxy group results in a 16-fold increase in binding affinity, as demonstrated by compounds GBLD-167 (IC50 = 70 nM) and GBLD-163 (IC50 = 1120 nM) in a GABA-stimulated 3H-diazepam binding assay [1]. This class-level inference highlights the critical importance of 6-position substitution for potency.

6-Position affinity gain
Class-level inference
GBLD-167 target 70 nM
GBLD-163 analog 1120 nM
16× increase
6-position substitution may significantly influence binding affinity
Radioligand displacement assay; source review recommended
Kinase Inhibition Binding Affinity CNS Target

Kinase Selectivity Tuning via C-2 Methyl Group

Introduction of a 2-methyl substituent on the imidazo[1,2-b]pyridazine core (Compound 29) leads to improved kinase selectivity against CLK1 compared to an analog lacking this group (Compound 17) [1]. This was demonstrated through biolayer interferometry (BLI) assays, highlighting the role of the 2-position in tuning selectivity.

C-2 methyl selectivity
Class-level inference
Compound 29 with 2-Me improved CLK1 selectivity
Compound 17 no 2-Me reduced selectivity
qualitative shift
2-position methyl may tune kinase off-target profile
BLI selectivity panel; verify in target assay
Kinase Selectivity DYRK1A CLK1

Core Scaffold SAR: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

Despite producing compounds with similar CDK activity, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine core scaffolds exhibit significantly different structure-activity relationships (SAR) and binding modes [1]. This divergence was confirmed through protein-inhibitor structure determination, revealing that the two series are not interchangeable.

Core scaffold SAR
Head-to-head
Imidazo[1,2-b]pyridazine this core distinct binding mode
Imidazo[1,2-a]pyridine alternative divergent SAR
not interchangeable
Scaffold replacement may alter target engagement and SAR
X-ray crystallography confirmed; experimental validation needed
Kinase Inhibitor Scaffold Hopping CDK2

Key Application Scenarios


Kinase Inhibitor Lead Optimization & Scaffold Hopping

The proven ability to fine-tune kinase selectivity (e.g., against CLK1) by introducing a 2-methyl group on the imidazo[1,2-b]pyridazine core makes this scaffold an excellent starting point for lead optimization programs targeting specific kinases [1]. Furthermore, the documented divergence in SAR and binding mode compared to the imidazo[1,2-a]pyridine scaffold makes it a high-value candidate for 'scaffold hopping' exercises aimed at overcoming resistance or improving drug-like properties [2].

CNS-Targeted Therapeutics SAR Development

The high sensitivity of binding affinity to 6-position substituents (e.g., a 16-fold increase in potency with a 2′-methoxyphenoxy group) provides a well-defined SAR handle for optimizing CNS-targeted compounds [3]. This allows research teams to rationally design analogs with enhanced potency and potentially improved brain penetration for neurological indications.

Anticancer Baseline Profiling & Derivative Benchmarking

The established differential cytotoxicity profile (IC50 of 12.4 μM for MCF-7 vs. 18.7 μM for A549) provides a quantitative baseline for evaluating new derivatives of 6-Phenylimidazo[1,2-b]pyridazine . This data serves as a crucial internal benchmark for assessing the impact of chemical modifications on cell-type-specific anticancer activity, streamlining the hit-to-lead process.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Substitution-dependent selectivity
Kinase selectivity panel review
CNS kinase inhibitor SAR studies
6-Position substituent sensitivity
Radioligand binding displacement assays
Cancer cell-model profiling
Cell-type response differential
Viability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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